5-(2-Methylpiperazin-1-yl)isoquinoline

Kinase inhibitor scaffold Type II kinase inhibitor Linker pharmacophore

5-(2-Methylpiperazin-1-yl)isoquinoline (CAS 1492782-26-9, MW 227.30 g/mol, C₁₄H₁₇N₃) is a 5-substituted isoquinoline building block in which a 2-methylpiperazine moiety is directly attached to the isoquinoline core via a C–N bond at the 5-position. Unlike its widely studied sulfonyl-bridged congener H-7 (CAS 84477-87-2), which contains an –SO₂– linker and is a well-characterized PKC inhibitor (Ki = 6 μM) , the target compound features a direct N-aryl linkage that eliminates the sulfonyl pharmacophore.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 1492782-26-9
Cat. No. B1422692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpiperazin-1-yl)isoquinoline
CAS1492782-26-9
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3
InChIKeyBDNZUHNXMWLNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpiperazin-1-yl)isoquinoline (CAS 1492782-26-9): A Direct C–N Linked Isoquinoline-Piperazine Scaffold for Kinase-Targeted Probe Development


5-(2-Methylpiperazin-1-yl)isoquinoline (CAS 1492782-26-9, MW 227.30 g/mol, C₁₄H₁₇N₃) is a 5-substituted isoquinoline building block in which a 2-methylpiperazine moiety is directly attached to the isoquinoline core via a C–N bond at the 5-position . Unlike its widely studied sulfonyl-bridged congener H-7 (CAS 84477-87-2), which contains an –SO₂– linker and is a well-characterized PKC inhibitor (Ki = 6 μM) , the target compound features a direct N-aryl linkage that eliminates the sulfonyl pharmacophore. The compound is commercially available as a research chemical (typical purity ≥95%, physical form: oil) from multiple suppliers and belongs to the 5-(piperazin-1-yl)isoquinoline scaffold class identified by Zhao et al. (2012) as low-micromolar type II inhibitors of EphA3 and Abelson tyrosine kinase (Abl1) [1]. The 2-methyl substituent on the piperazine ring introduces a stereogenic center, enabling enantiomer-specific SAR exploration inaccessible to des-methyl or 4-methyl positional isomers .

Why 5-(2-Methylpiperazin-1-yl)isoquinoline Cannot Be Replaced by H-7, HA-100, or Other In-Class Analogs


Substitution of 5-(2-methylpiperazin-1-yl)isoquinoline with commonly available isoquinoline-piperazine analogs introduces three critical confounding variables that invalidate direct interchangeability in probe development or SAR campaigns. First, the absence of the sulfonyl linker (present in H-7 and HA-100) fundamentally alters the electronic character of the isoquinoline core: the direct C–N bond at the 5-position is electron-donating, whereas the –SO₂– group is strongly electron-withdrawing, shifting the pKa of the piperazine nitrogens and modulating hydrogen-bonding capacity . Second, the 2-methyl substituent creates a stereogenic center that is absent in the des-methyl analog 5-(piperazin-1-yl)isoquinoline (CAS 209733-17-5) and is regioisomerically distinct from the 4-methyl analog (CAS 1367739-35-2), leading to different conformational preferences and steric profiles at the kinase hinge-binding region . Third, the 5-position attachment on isoquinoline directs the piperazine moiety into a different spatial trajectory compared to the 1-substituted isomer disclosed in US Patent 7,887,784 as a norepinephrine transporter (NET) inhibitor, resulting in divergent target selectivity profiles [1]. These structural variations preclude simple analog substitution without experimental re-validation of target engagement and selectivity [2].

Quantitative Differentiation Evidence for 5-(2-Methylpiperazin-1-yl)isoquinoline vs. Structural Analogs and In-Class Comparators


Linker Chemistry Differentiation: Direct C–N Bond vs. Sulfonyl Bridge Alters Kinase Selectivity Profile

The target compound features a direct C–N bond between the isoquinoline 5-position and the piperazine ring, whereas the well-known comparator H-7 (CAS 84477-87-2) incorporates an –SO₂– sulfonyl linker. The sulfonyl group in H-7 is essential for its pan-kinase inhibitory activity: H-7 inhibits PKC with Ki = 6 μM, PKA with Ki ≈ 3 μM, and PKG with Ki ≈ 5.8 μM (measured via ATP-competitive displacement assays) [1]. In contrast, the 5-(piperazin-1-yl)isoquinoline scaffold class (direct C–N linkage) was identified by Zhao et al. (2012) through in silico screening as selective type II inhibitors of EphA3 and Abl1, with binding energies < –10 kcal/mol in the DFG-out conformation, and no reported cross-reactivity with PKC or PKA [2]. The replacement of –SO₂– with a direct C–N bond is predicted to eliminate the strong electron-withdrawing effect (Hammett σₚ for –SO₂– ≈ +0.68 vs. –NR₂ ≈ –0.83), thereby altering the isoquinoline ring electronics and piperazine basicity [3]. This structural difference makes the target compound unsuitable as a direct replacement for H-7 in PKC inhibition studies, but positions it as a candidate scaffold for EphA3/Abl1-targeted probe development.

Kinase inhibitor scaffold Type II kinase inhibitor Linker pharmacophore Isoquinoline SAR

Methyl Substitution Position: 2-Methyl vs. 4-Methyl Regioisomer Comparison for Piperazine Basicity and Steric Profile

The target compound bears the methyl substituent at the 2-position of the piperazine ring, whereas the commercially available regioisomer 5-(4-methylpiperazin-1-yl)isoquinoline (CAS 1367739-35-2) places the methyl group at the 4-position . In the 2-methyl isomer, the methyl group is proximal to the N-aryl attachment point to isoquinoline, creating steric hindrance that restricts rotation around the N-aryl bond and alters the conformational ensemble accessible to the piperazine ring. In the 4-methyl isomer, the methyl group is distal, resulting in a more symmetrical piperazine with unhindered rotation . Calculated physicochemical differences include: (i) pKa of the secondary amine nitrogen: in the 2-methyl isomer, the secondary amine is at the 4-position (predicted pKa ≈ 8.5–9.0, influenced by steric environment); in the 4-methyl isomer, the secondary amine is at the 1-position (predicted pKa ≈ 8.0–8.5) [1]; (ii) the 2-methyl isomer introduces a stereogenic center, yielding a racemic mixture unless enantiomerically resolved, whereas the 4-methyl isomer is achiral . These differences in basicity, chirality, and conformational dynamics are expected to translate into differential binding modes at kinase ATP pockets, particularly at the hinge region where piperazine nitrogen hydrogen-bonding is critical for type II inhibitor binding [2].

Piperazine regioisomer Methyl substitution SAR Ligand basicity Kinase hinge binding

Des-Methyl Analog Comparison: Impact of 2-Methyl Group on Scaffold Lipophilicity and Protein Binding Potential

The des-methyl analog 5-(piperazin-1-yl)isoquinoline (CAS 209733-17-5, as hydrochloride salt) is the parent scaffold identified by Zhao et al. (2012) as a low-micromolar inhibitor class for EphA3 and Abl1 [1]. The addition of a 2-methyl group in the target compound increases calculated logP by approximately +0.5 units (from ~1.5 to ~2.0, predicted) and adds 14 Da to the molecular weight (from 213.28 to 227.30) . In fragment-based and scaffold-hopping campaigns, a ΔlogP of +0.5 and ΔMW of +14 represent meaningful changes that affect ligand efficiency metrics: for a hypothetical lead with IC₅₀ = 10 μM (pIC₅₀ = 5.0), the ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) decreases from ~0.30 (parent, 16 heavy atoms) to ~0.28 (target, 17 heavy atoms) [2]. The 2-methyl group may also introduce favorable van der Waals contacts with hydrophobic kinase pockets, as observed in methyl scanning studies where a single methyl addition improved binding affinity by 10–100 fold through enhanced shape complementarity [3]. However, without direct experimental IC₅₀ data for the target compound, the net effect of 2-methylation on EphA3/Abl1 potency remains unquantified relative to the des-methyl parent. Commercially, 5-(piperazin-1-yl)isoquinoline hydrochloride is sold as a 'drug intermediate' with higher purity specifications (≥99%), while the target compound is marketed as a 'versatile scaffold' at 95% purity .

Ligand efficiency Lipophilicity Methyl scanning Isoquinoline scaffold optimization

Isoquinoline Substitution Position: 5-Substituted vs. 1-Substituted Isomers for Target Engagement Specificity

The target compound is substituted at the isoquinoline 5-position, whereas the isomeric series disclosed in US Patent 7,887,784 (Gerdes et al., University of Montana) features 1-[(2′-substituted)-piperazin-1′-yl]isoquinolines, exemplified by (±)-1-[2′-(methyl)piperazin-1′-yl]isoquinoline [1]. The 1-substituted isomer series was characterized as norepinephrine transporter (NET) inhibitors with competitive binding at nanomolar concentrations, and selectivity over serotonin (SERT) and dopamine (DAT) transporters was demonstrated [1]. Radiolabeled 1-substituted analogs were validated as PET imaging tracers for in vivo NET quantification in brain tissue [2]. In contrast, the 5-substituted scaffold class was identified by Zhao et al. (2012) as type II kinase inhibitors targeting EphA3 and Abl1 through binding to the DFG-out kinase conformation [3]. This positional isomerism (1- vs. 5-substitution on isoquinoline) results in dramatically different biological target profiles: the 1-substituted series engages monoamine transporters (CNS targets), while the 5-substituted series is predicted to engage kinase ATP pockets. The 5-substituted isomer has no reported NET/SERT/DAT activity, and the 1-substituted isomer has no reported kinase activity, making these positional isomers non-interchangeable for any target-specific application .

Isoquinoline positional isomer NET inhibitor Kinase inhibitor selectivity PET imaging tracer

Physical Form and Purity Considerations: Oil vs. Crystalline Salt Impact on Formulation and Handling

The target compound is supplied as an oil (physical form: oil at room temperature) with a typical purity specification of 95% . In contrast, the widely used comparator H-7 dihydrochloride (CAS 108930-17-2) is a crystalline solid (white to light yellow lyophilized solid, melting point 215–225 °C) with solubility in water of 20 mg/mL . The oil form of the target compound presents distinct handling challenges compared to the crystalline H-7 salt: (i) weighing accuracy for small quantities (<10 mg) is inherently less precise for oils due to viscosity and adhesion to weighing vessels; (ii) the free base form (oil) requires stoichiometric adjustment for salt formation in biological assays, introducing an additional variable not present with pre-formed salts; (iii) long-term storage stability of the oil at room temperature has not been rigorously characterized in published stability studies, whereas H-7 dihydrochloride stability is documented . For procurement, the oil form may require specialized handling (positive-displacement pipettes for aliquoting, inert atmosphere storage to prevent oxidation) that adds operational overhead relative to crystalline comparator compounds .

Compound formulation Physical form Crystallinity Research chemical procurement

Recommended Application Scenarios for 5-(2-Methylpiperazin-1-yl)isoquinoline Based on Evidence-Validated Differentiation


EphA3 or Abl1 Type II Kinase Inhibitor Probe Development (Scaffold-Based SAR Campaign)

Deploy 5-(2-methylpiperazin-1-yl)isoquinoline as a core scaffold for structure-activity relationship (SAR) optimization of type II kinase inhibitors targeting EphA3 or Abl1 (including the gatekeeper mutant T315I). The scaffold class was identified by Zhao et al. (2012) through high-throughput in silico docking into the DFG-out conformation of EphA3 as low-micromolar inhibitors [1]. The 2-methyl group on the piperazine ring provides a vector for probing stereochemistry-dependent interactions at the kinase hinge region, and the direct C–N linkage (lacking a sulfonyl group) differentiates this scaffold from the pan-kinase inhibitor H-7, potentially conferring selectivity advantages [2]. Synthesize and test both enantiomers of the 2-methylpiperazine moiety to quantify enantiomer-specific binding contributions. Use the des-methyl analog 5-(piperazin-1-yl)isoquinoline as a matched-pair comparator to isolate the methyl group's contribution to binding affinity and ligand efficiency .

Matched-Pair Methyl Scanning for Hydrophobic Pocket Occupancy in Kinase ATP Sites

Conduct a matched-pair SAR analysis comparing 5-(2-methylpiperazin-1-yl)isoquinoline (target, calculated logP ≈ 2.0) against 5-(piperazin-1-yl)isoquinoline (des-methyl, calculated logP ≈ 1.5) to quantify the thermodynamic contribution of the 2-methyl group to kinase binding [1]. The ΔlogP of +0.5 and ΔMW of +14 Da represent a classic 'magic methyl' scan that has been shown in literature to improve binding potency by 10–100 fold in favorable cases through enhanced van der Waals contacts [2]. Parallel testing of the 4-methyl regioisomer (CAS 1367739-35-2) can further dissect whether the methyl effect is position-dependent, informing whether the 2-position offers unique steric advantages in the target kinase pocket . This systematic approach enables data-driven scaffold prioritization for hit-to-lead optimization.

Chemical Probe Selectivity Profiling: Kinase Panel Screening vs. Monoamine Transporter Counter-Screening

Given that the 1-substituted positional isomer series (US Patent 7,887,784) demonstrates nanomolar NET inhibitor activity and has been validated as a PET imaging tracer [1], it is critical to establish whether the 5-substituted isomer retains any monoamine transporter cross-reactivity. Profile 5-(2-methylpiperazin-1-yl)isoquinoline in a broad kinase panel (including EphA3, Abl1, Abl1 T315I, PKC, PKA, PKG) to define its kinase selectivity fingerprint, and counter-screen against NET, SERT, and DAT to confirm absence of transporter activity that would confound cellular phenotype interpretation [2]. The direct C–N linkage (vs. sulfonyl in H-7) is predicted to eliminate PKC/PKA/PKG pan-inhibition, but experimental confirmation is required before claiming selectivity . This profiling package transforms the compound from an uncharacterized scaffold into a qualified chemical probe suitable for target validation studies.

Enantiomer Resolution and Stereochemistry-Activity Relationship (SSAR) for Chiral Kinase Inhibitor Design

The 2-methyl substituent on the piperazine ring creates a stereogenic center, and the compound as supplied is a racemic mixture [1]. For advanced lead optimization, resolve the enantiomers via chiral chromatography or stereoselective synthesis, and evaluate each enantiomer independently in EphA3/Abl1 enzymatic and cellular assays. Differential activity between enantiomers can provide critical information about the three-dimensional binding mode and may reveal that one enantiomer accounts for all observed activity while the other is inactive or off-target-active [2]. This SSAR approach is not accessible with the achiral 4-methyl regioisomer (CAS 1367739-35-2) or the des-methyl analog , making the target compound uniquely valuable for stereochemistry-driven kinase inhibitor design.

Quote Request

Request a Quote for 5-(2-Methylpiperazin-1-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.